2-ethoxy-N-(4-fluorophenyl)-4,5-dimethylbenzenesulfonamide
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Overview
Description
2-ethoxy-N-(4-fluorophenyl)-4,5-dimethylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a dimethylbenzenesulfonamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-fluorophenyl)-4,5-dimethylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-fluorophenyl)-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-ethoxy-N-(4-fluorophenyl)-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, although more research is needed to fully understand its efficacy and safety.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-fluorophenyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Mosapride: A gastroprokinetic agent with a similar structural motif, used to stimulate gastric motility.
Fluorobenzene derivatives: Compounds with fluorophenyl groups that exhibit similar chemical reactivity.
Uniqueness
2-ethoxy-N-(4-fluorophenyl)-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and dimethylbenzenesulfonamide moieties differentiate it from other fluorobenzene derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H18FNO3S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-ethoxy-N-(4-fluorophenyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO3S/c1-4-21-15-9-11(2)12(3)10-16(15)22(19,20)18-14-7-5-13(17)6-8-14/h5-10,18H,4H2,1-3H3 |
InChI Key |
DVZUOYLOQGHHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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